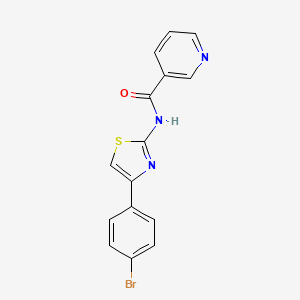

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEKOUCPUJAYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813504 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Stepwise Synthesis of 2-Amino-4-(4-Bromophenyl)Thiazole

The thiazole core is synthesized via cyclocondensation of 4-bromoacetophenone with thiourea in the presence of iodine (5 mol%) in ethanol under reflux (6–8 hours). This yields 2-amino-4-(4-bromophenyl)thiazole with 85–92% efficiency. Key spectral data for the intermediate include:

Activation of Nicotinic Acid

Nicotinic acid is activated using coupling agents such as HATU or EDCI/HOBt. For example, reacting nicotinic acid (1.2 equiv) with HATU (1.5 equiv) and DIPEA (3 equiv) in DMF forms the reactive acyloxyphosphonium intermediate.

Coupling Reaction

The activated nicotinic acid is added to a solution of 2-amino-4-(4-bromophenyl)thiazole in DMF at 0–5°C. The mixture is stirred for 12–24 hours at room temperature, yielding this compound. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the product in 70–78% yield.

Optimization Strategies:

-

Solvent: DMF outperforms THF or DCM due to better solubility of intermediates.

-

Temperature: Reactions below 10°C reduce side products like N-acylated byproducts.

Cyclocondensation Approaches

Alternative routes employ one-pot cyclocondensation of brominated precursors with nicotinamide derivatives.

Hantzsch Thiazole Synthesis

A modified Hantzsch method involves reacting 4-bromophenyl thiourea with α-bromo-4-bromoacetophenone in ethanol under reflux (Scheme 1):

-

Thiourea derivative formation: 4-Bromophenyl thiourea (1 equiv) reacts with ethyl bromopyruvate (1.1 equiv) in ethanol (reflux, 4 hours).

-

Cyclization: Addition of ammonium acetate (2 equiv) induces cyclization, forming the thiazole ring.

-

Nicotinamide conjugation: The intermediate reacts with nicotinoyl chloride (1.2 equiv) in pyridine (0°C, 2 hours).

This method achieves 65–72% overall yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 minutes) accelerates the cyclocondensation of 4-bromoacetophenone, thiourea, and nicotinamide in acetic acid. This approach reduces reaction time from 8 hours to 30 minutes, with yields comparable to conventional methods (68–74%).

Alternative Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against a range of bacterial and fungal pathogens. For instance, a study evaluated its in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, revealing promising results against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.8 µg/mL |

Anticancer Potential

The compound also shows anticancer properties, particularly against breast cancer cell lines such as MCF7. In a study utilizing the Sulforhodamine B assay, derivatives of this compound were tested for their cytotoxic effects. Some derivatives exhibited significant inhibition of cell proliferation, indicating their potential as anticancer agents .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | GI50 (µg/mL) |

|---|---|

| This compound | 0.21 |

| Derivative D6 | 0.15 |

| Derivative D7 | 0.10 |

Anti-inflammatory Properties

Another notable application is its potential role in treating inflammatory diseases. The compound has been identified as a selective inhibitor of phosphodiesterase type 4 (PDE4), which is involved in the modulation of inflammatory responses. This suggests that this compound could be beneficial in managing conditions like asthma and rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in the molecular structure influence biological activity. For example, modifications to the bromophenyl group or thiazole moiety can enhance antimicrobial or anticancer effects, allowing for the optimization of lead compounds for drug development .

Case Studies

- Antimicrobial Evaluation : A comprehensive study assessed various derivatives of this compound against multiple pathogens, confirming its broad-spectrum activity and identifying specific structural features that contribute to enhanced potency .

- Anticancer Screening : Another investigation focused on the anticancer properties of this compound against several cancer cell lines, demonstrating significant cytotoxicity and providing insights into its mechanism of action through molecular docking analyses .

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Pharmacological Performance

- Antimicrobial Activity :

The bromophenyl-thiazolylnicotinamide derivatives (e.g., d1–d9 in ) exhibit broad-spectrum antimicrobial activity, with specific analogs outperforming standard drugs in MIC (Minimum Inhibitory Concentration) assays. Structural flexibility (e.g., chloroacetamide substituents) enhances efficacy against resistant bacterial strains . - Cardioprotective Activity : The methoxyphenyl-thiazolyl hydrazine analog () demonstrates superior cardioprotection compared to Mildronate and Levocarnitine, suggesting that aryl-thiazole scaffolds are promising for cardiovascular drug development .

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound this compound features a thiazole ring substituted with a bromophenyl group and a nicotinamide moiety. The synthesis of this compound and its derivatives typically involves multi-step reactions, including the formation of thiazole rings and subsequent modifications to achieve the desired substituents. This complex synthesis is crucial for exploring the structure-activity relationship (SAR) of the molecule.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound and its derivatives against various bacterial and fungal strains. The results indicate promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

In Vitro Antimicrobial Assays

The antimicrobial activity was assessed using the turbidimetric method, which measures the growth of microorganisms in liquid culture. The following table summarizes the antimicrobial activity of selected derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | E. coli | 32 µg/mL |

| d2 | S. aureus | 16 µg/mL |

| d3 | C. albicans | 64 µg/mL |

These findings suggest that compounds d1 and d2 exhibit significant potential as antimicrobial agents, particularly against S. aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay was employed to determine cell viability after treatment with various concentrations of the compound.

Anticancer Efficacy Results

The table below presents the IC50 values for selected compounds against MCF7 cells:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| d6 | 5.03 ± 0.69 | >10 |

| d7 | 7.88 ± 0.98 | >8 |

Compounds d6 and d7 displayed potent anticancer activity with favorable selectivity indices, indicating their potential as targeted therapies for breast cancer .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound derivatives and their biological targets. These studies help in understanding how structural modifications can enhance biological activity.

Key Findings from Docking Studies

- Binding Affinity : Compounds with electron-donating groups at specific positions showed increased binding affinity to target receptors.

- Interaction Profiles : The presence of halogen substituents, such as bromine, was found to enhance interactions with active sites, contributing to both antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Resistance : A study highlighted the efficacy of this compound against resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance.

- Cancer Treatment : Another case study focused on the use of this compound in combination therapies for breast cancer, demonstrating synergistic effects when paired with established chemotherapeutics .

Q & A

Basic: What are the standard synthetic routes for N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide derivatives?

Methodological Answer:

Derivatives of this scaffold are typically synthesized via condensation reactions. For example, a thiazole ring can be formed by reacting thiourea with α-bromo ketones. In one protocol, 4-(4-bromophenyl)thiazol-2-amine is reacted with nicotinoyl chloride in dry tetrahydrofuran (THF) under nitrogen, followed by purification via column chromatography (chloroform/methanol) to yield the target compound . Key parameters include maintaining anhydrous conditions and controlling reaction temperatures (60–70°C) to avoid side reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1714 cm⁻¹ for the amide, C-Br stretch at ~755 cm⁻¹) .

- ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.11–8.64 ppm, thiazole NH at δ 12.36 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 456.31 [M⁺] with bromine isotope pattern) .

- X-ray Crystallography : Resolves 3D structure (e.g., SHELXL refinement software for bond angles and torsion analysis) .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

Yields depend on:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates crystallization .

- Catalysts : Using triethylamine as a base enhances acylation efficiency by scavenging HCl .

- Reaction Time : Prolonged reflux (40+ hours) is required for hydrazine derivatives but risks decomposition; monitoring via TLC is critical .

Example: Ethanol as a solvent increased the yield of 2-((4-bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide to 84% .

Advanced: How to resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

- Variable Temperature NMR : Distinguishes dynamic processes (e.g., tautomerism in thiazole rings) .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

Case Study: Inconsistent melting points for hydrazine derivatives (e.g., 90–92°C vs. 238–240°C) were attributed to polymorphism, confirmed via powder XRD .

Basic: What biological activities are associated with this compound?

Methodological Answer:

- α-Glucosidase Inhibition : Derivatives like 2-((4-bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide showed IC₅₀ values <10 µM. Hydrophobic interactions with enzyme active sites (e.g., Trp481, Phe649) dominate binding .

- Anticancer Screening : SRB assays (sulforhodamine B staining) on cell lines (e.g., MCF-7) revealed dose-dependent cytotoxicity (EC₅₀ ~25 µM) .

Advanced: How to analyze protein-ligand interactions for this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into α-glucosidase (PDB: 2ZEJ). Prioritize poses with lowest binding energy (ΔG ≤ -9 kcal/mol) .

- Molecular Dynamics (GROMACS) : Simulate stability over 100 ns; RMSD <2 Å indicates stable binding. Hydrophobic interactions contribute >60% to binding free energy .

- MM-PBSA Analysis : Quantify electrostatic and van der Waals contributions to affinity .

Advanced: What metabolic pathways are anticipated based on structural analogs?

Methodological Answer:

- Phase I Metabolism : Predicted hydroxylation at the pyridine ring (CYP3A4-mediated) and thiazole S-oxidation .

- Phase II Conjugation : Glucuronidation of the amide group, confirmed in rat bile studies using LC-MS/MS .

- Excretion : Primary route via renal clearance (t₁/₂ ~6 hours in Sprague-Dawley rats) .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Neutralize with 10% acetic acid before disposal in halogenated waste containers .

Advanced: How to troubleshoot low purity in final products?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (4:1) to remove unreacted starting materials .

- HPLC-PDA : Monitor purity (λ = 254 nm); gradient elution (acetonitrile/water + 0.1% TFA) resolves co-eluting impurities .

- Chelation : Add EDTA to reaction mixtures to sequester metal contaminants from reagents .

Advanced: What strategies enhance the compound’s metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.